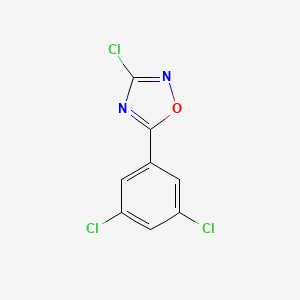

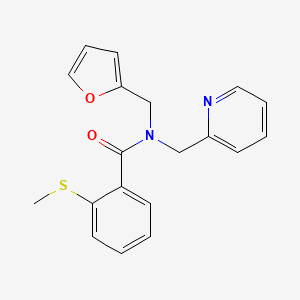

![molecular formula C18H19N5O2S2 B2376584 N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235091-76-5](/img/structure/B2376584.png)

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the class of 1,3,4-thiadiazoles . Thiadiazoles are among the most common heterocyclic pharmacophores and display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation reactions and cycloaddition with dipolarophiles . The NMR spectra of similar compounds show various peaks corresponding to different functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the functional groups it contains. For instance, the presence of a thiadiazole ring and a carboxamide group suggests that the compound might exhibit certain polar characteristics .Scientific Research Applications

Synthesis and Structural Studies

- Various methods for synthesizing 1,2,3-thiadiazoles, including structures similar to N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, have been explored. These methods often involve the reaction of certain acetyl chlorides with diazoacetylamides, leading to the formation of 1,2,3-thiadiazoles (Peet & Sunder, 1975).

Alternative Product Formation

- In a one-pot cyclocondensation process involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone, alternative products like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide were obtained. This highlights the chemical versatility of compounds structurally related to the target compound (Krauze et al., 2007).

Biological Activities and Interactions

- Some piperidine-based compounds, including those with 1,3-thiazole and 1,3,4-thiadiazole structures, have been found to possess significant anti-arrhythmic activity. This suggests potential therapeutic applications for structurally related compounds (Abdel‐Aziz et al., 2009).

- Thiazole-aminopiperidine hybrid analogues, involving structures similar to the compound , have shown promise as inhibitors of Mycobacterium tuberculosis GyrB, indicating potential antimicrobial applications (Jeankumar et al., 2013).

- A series of substituted benzothiazole and 1,3,4-thiadiazole derivatives have been reported to have potent anticancer activities, highlighting the medical significance of compounds structurally related to the target compound (Gomha et al., 2017).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, 1,3,4-thiadiazoles are known to display a broad spectrum of biological activities . They have been found in drugs developed for the treatment of allergies, hypertension, inflammation, schizophrenia, bacterial infections, HIV, sleep disorders, and more recently, for the treatment of pain .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the broad spectrum of biological activities displayed by 1,3,4-thiadiazoles, this compound could be a promising candidate for drug development . Further studies could also focus on optimizing its synthesis and exploring its mechanism of action.

Properties

IUPAC Name |

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S2/c1-11-15(27-22-21-11)18(25)23-8-6-12(7-9-23)10-19-16(24)17-20-13-4-2-3-5-14(13)26-17/h2-5,12H,6-10H2,1H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYNAOKCAGHMHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2376503.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2376504.png)

![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2376507.png)

![(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2376511.png)

![3-(2-oxo-2-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2376513.png)